

# physicochemical properties of 2-(Difluoromethyl)pyridine-3-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(Difluoromethyl)pyridine-3-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **2-(Difluoromethyl)pyridine-3-carboxylic Acid**

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-(Difluoromethyl)pyridine-3-carboxylic acid** is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The strategic incorporation of the difluoromethyl ( $\text{CHF}_2$ ) group in place of more traditional moieties like hydroxyl or thiol groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details the theoretical basis for its utility in drug design, supported by authoritative literature, and presents standardized protocols for the experimental determination of its key physicochemical parameters. While extensive experimental data for this specific molecule is not widely published, this guide offers a robust framework for its characterization and strategic deployment in research endeavors.

## Introduction: The Strategic Value of the Difluoromethyl Group

The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a well-established pharmacophore present in numerous therapeutic agents.<sup>[1]</sup> The introduction of a difluoromethyl group at the 2-position creates a molecule with unique and highly desirable properties for drug discovery. The CHF<sub>2</sub> group is recognized as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH<sub>2</sub>) functionalities.<sup>[2][3]</sup> This substitution offers several key advantages:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the CHF<sub>2</sub> group resistant to oxidative metabolism, which can extend a drug candidate's half-life.<sup>[4][5]</sup>
- **Enhanced Lipophilicity:** The difluoromethyl group increases lipophilicity, a critical factor for improving membrane permeability and oral bioavailability.<sup>[4][6]</sup> It provides a more lipophilic character than a hydroxyl group but is less lipophilic than the trifluoromethyl (CF<sub>3</sub>) group, offering a nuanced tool for property modulation.<sup>[7]</sup>
- **Hydrogen Bond Donor Capability:** Unlike the trifluoromethyl group, the CHF<sub>2</sub> moiety possesses an acidic proton capable of forming weak hydrogen bonds, which can contribute to enhanced binding affinity with biological targets.<sup>[2][4]</sup>

These attributes make **2-(difluoromethyl)pyridine-3-carboxylic acid** a valuable starting point for the synthesis of novel pharmaceuticals and agrochemicals, particularly in the development of antifungal and fungicidal agents.<sup>[1]</sup>

## Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This section summarizes the available and predicted data for **2-(difluoromethyl)pyridine-3-carboxylic acid**.

## Chemical Identity and Structure

The foundational identity of the compound is established by its structure and nomenclature.

Caption: Chemical structure of **2-(Difluoromethyl)pyridine-3-carboxylic acid**.

Table 1: Compound Identification

Identifier	Value	Source(s)
IUPAC Name	2-(difluoromethyl)pyridine-3-carboxylic acid	[8]
Synonyms	2-(difluoromethyl)nicotinic acid	[8]
CAS Number	1256809-21-8	[8]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>2</sub> NO <sub>2</sub>	[1]
Molecular Weight	173.12 g/mol	[1]

| MDL Number | MFCD18257239 | [1] |

## Predicted and Expected Physical Properties

While experimentally determined values are not widely available in peer-reviewed literature, several key properties have been predicted using computational models. These serve as valuable estimates for experimental design.

Table 2: Summary of Physicochemical Properties

Property	Predicted/Expected Value	Comments and Context	Source(s)
Physical State	Solid	Expected based on analogous structures.	N/A
Melting Point	Not available	Experimental determination is required. Analogous 2-(trifluoromethyl)pyridine-3-carboxylic acid melts at 184-188 °C.	
Boiling Point	286.7 ± 40.0 °C (at 760 mmHg)	Predicted value. High boiling point is expected due to hydrogen bonding and polarity.	[9]
Density	1.405 ± 0.06 g/cm³	Predicted value.	[9]
pKa	2.69 ± 0.36	Predicted value. The electron-withdrawing difluoromethyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted nicotinic acid ( $pK_a \approx 4.85$ ).	[9]
logP	Not available	Experimental determination is critical. The $\text{CHF}_2$ group will increase lipophilicity compared to a hydroxyl or amine group.	N/A

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Expected behavior for a carboxylic acid with an aromatic ring. Experimental verification is necessary. | N/A |

## Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of **2-(difluoromethyl)pyridine-3-carboxylic acid**. These protocols are based on established, authoritative methods.

### Melting Point Determination

The melting point provides a quick and effective assessment of purity. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Protocol:

- Sample Preparation: Finely powder a small amount of the crystalline solid. Tap the open end of a capillary tube into the powder to collect a small sample.[3]
- Packing: Invert the tube and tap it on a hard surface to pack the solid into the closed end to a height of 1-2 mm.[3]
- Measurement: Place the capillary tube into a calibrated melting point apparatus.
- Rapid Determination: Heat the sample rapidly to obtain an approximate melting point range.
- Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[10]
- Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts. This range is the melting point.

### Solubility Profile

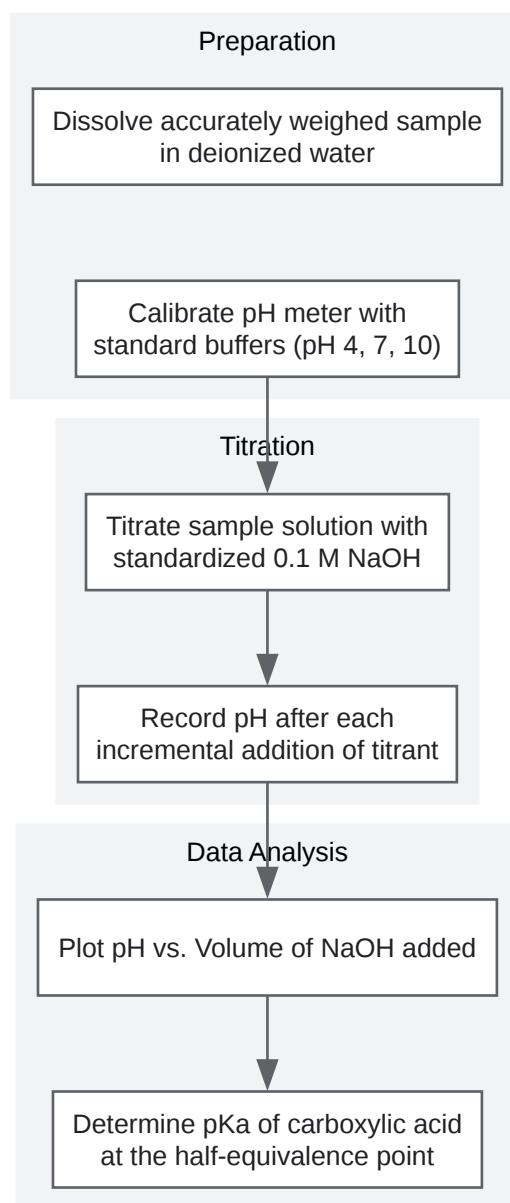
Determining the solubility in a range of solvents is crucial for reaction setup, purification, and formulation.

**Protocol:**

- Solvent Selection: Prepare test tubes with a panel of solvents (e.g., water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO<sub>3</sub>, ethanol, acetone, dichloromethane).
- Sample Addition: To 1 mL of each solvent, add approximately 10 mg of the compound.
- Observation: Vigorously shake each tube and observe for dissolution at room temperature. Note as "soluble," "sparingly soluble," or "insoluble."
- Interpretation:
  - Solubility in water suggests high polarity.[11]
  - Solubility in 5% NaOH and 5% NaHCO<sub>3</sub> indicates an acidic functional group (carboxylic acid).[12]
  - Solubility in 5% HCl would indicate a basic functional group (the pyridine nitrogen is weakly basic).[11]
  - Solubility in organic solvents is expected.

## Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen. Potentiometric titration is a highly accurate method for its determination.[13]



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Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

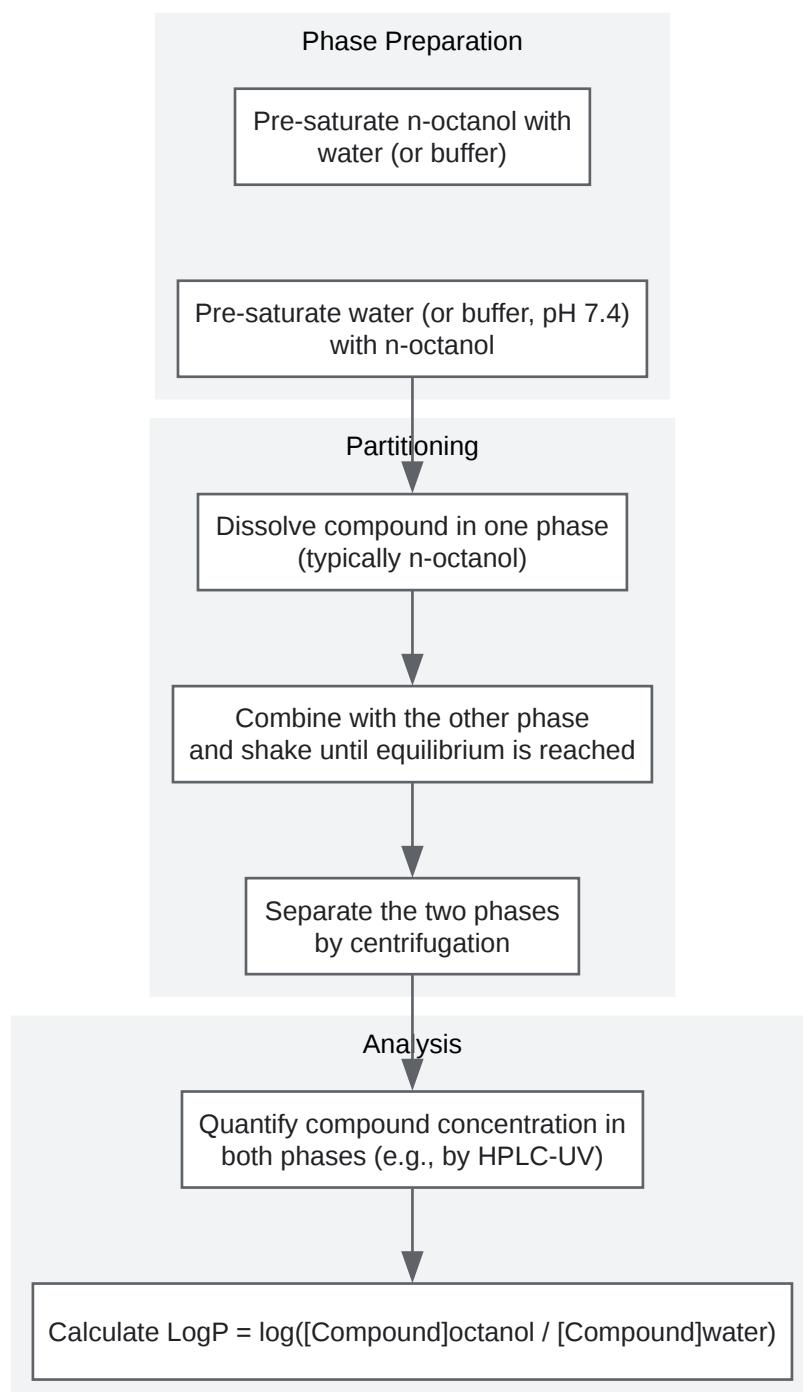
- Solution Preparation: Prepare a ~0.01 M solution of the compound in deionized water.[\[14\]](#)
- Titration: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong

base (e.g., 0.1 M NaOH).[14]

- Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa of the carboxylic acid is the pH at the point where half of the acid has been neutralized (the half-equivalence point).[13] A second inflection point may be observed corresponding to the protonation of the pyridine nitrogen.

## Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of lipophilicity and a key predictor of a drug's pharmacokinetic properties.[15] The shake-flask method is the gold standard for its measurement.[16]



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Caption: Workflow for logP determination by the shake-flask method.

Protocol:

- Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (typically phosphate-buffered saline at pH 7.4 for logD measurement) and vice-versa by shaking them together for 24 hours.[7]
- Partitioning: Dissolve a known amount of the compound in the pre-saturated n-octanol. Add a precise volume of the pre-saturated aqueous buffer. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[4]
- Phase Separation: Separate the two immiscible layers, typically by centrifugation to ensure a clean separation.
- Quantification: Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

## Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and identification. While specific spectra for this compound are not publicly available, this section outlines the expected features.

### Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 3300-2500  $\text{cm}^{-1}$ .[17]
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1710-1760  $\text{cm}^{-1}$ . Conjugation with the pyridine ring will likely shift this to the lower end of the range.[17] [18]
- C-O Stretch (Carboxylic Acid): A medium intensity peak is expected between 1320-1210  $\text{cm}^{-1}$ .[18]

- C-F Stretch: Strong absorptions corresponding to the C-F bonds of the difluoromethyl group are expected in the 1250-1050  $\text{cm}^{-1}$  region.[19]
- Aromatic C=C and C=N Stretches: Medium to weak absorptions will be present in the 1600-1450  $\text{cm}^{-1}$  region, characteristic of the pyridine ring.[19]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:
  - -COOH Proton: A broad singlet is expected far downfield, typically  $>10$  ppm. This signal may disappear upon  $\text{D}_2\text{O}$  exchange.[20]
  - Pyridine Protons: Three aromatic protons will appear in the 7.5-9.0 ppm region, showing characteristic coupling patterns.
  - -CHF<sub>2</sub> Proton: A triplet (due to coupling with the two fluorine atoms,  $^2\text{JHF}$ ) is expected, likely in the 6.5-7.5 ppm region.
- $^{13}\text{C}$  NMR:
  - -COOH Carbon: The carbonyl carbon signal is expected in the 165-185 ppm range.[21]
  - Pyridine Carbons: Aromatic carbons will appear between 120-150 ppm.
  - -CHF<sub>2</sub> Carbon: This carbon will appear as a triplet (due to one-bond coupling to fluorine,  $^1\text{JCF}$ ) and is expected in the 110-120 ppm region.[21]

## Mass Spectrometry (MS)

- Molecular Ion (M<sup>+</sup>): The molecular ion peak should be observable at m/z = 173.
- Key Fragmentation: The most common fragmentation for carboxylic acids is the loss of the -COOH group (mass of 45), leading to a fragment at m/z = 128. Another likely fragmentation is the loss of the difluoromethyl group (-CHF<sub>2</sub>, mass of 51), resulting in a peak at m/z = 122. [22]

## Conclusion

**2-(Difluoromethyl)pyridine-3-carboxylic acid** is a compound with significant potential, primarily due to the advantageous properties imparted by the difluoromethyl group. This guide has synthesized the available information on its physicochemical properties and provided a clear, authoritative framework for its experimental characterization. For researchers in drug discovery and agrochemical development, the strategic use of this building block, guided by a thorough understanding of its properties as outlined herein, can pave the way for the creation of novel molecules with enhanced performance profiles. The provided protocols offer a direct path to validating the predicted values and completing the physicochemical profile of this promising intermediate.

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- To cite this document: BenchChem. [physicochemical properties of 2-(Difluoromethyl)pyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1422786#physicochemical-properties-of-2-difluoromethyl-pyridine-3-carboxylic-acid>]

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